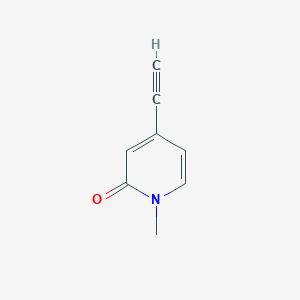

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one

Description

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one (CAS: 1934458-73-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol . Structurally, it features a dihydropyridin-2-one core substituted with a methyl group at the 1-position and an ethynyl group at the 4-position.

Properties

IUPAC Name |

4-ethynyl-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-5-9(2)8(10)6-7/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYSFSKTIDMLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one typically involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Ethynylation: An ethynyl group is introduced to the pyridine ring using reagents such as acetylene or ethynyl halides under specific reaction conditions.

Methylation: The methyl group is then added to the nitrogen atom of the pyridine ring using methylating agents like methyl iodide.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The ethynyl group can participate in substitution reactions with halogens or other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl group and the dihydropyridinone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Core Heterocycle Variations

The dihydropyridinone scaffold is a common motif in bioactive molecules. For example, 1-methyl-1,2-dihydropyridin-2-one lacks the 4-ethynyl substituent, which reduces its reactivity in click chemistry. Similarly, 4-methyl-1-methyl-1,2-dihydropyridin-2-one replaces the ethynyl group with a methyl group, altering electronic properties and limiting conjugation opportunities .

Complex Heterocyclic Systems

describes patented compounds such as 2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which feature fused aromatic systems (e.g., pyrido-pyrimidinones) and piperidine substituents. These structures contrast with the simpler dihydropyridinone core of 4-ethynyl-1-methyl-1,2-dihydropyridin-2-one, highlighting differences in:

- Ring saturation: The dihydropyridinone’s partial saturation may enhance solubility compared to fully aromatic systems.

- Substituent complexity : The ethynyl group offers orthogonal reactivity compared to bulkier substituents (e.g., piperidinyl groups in compounds), influencing binding affinity or synthetic versatility .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|

| 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one | C₈H₇NO | 133.15 | 4-ethynyl, 1-methyl | Click chemistry, conjugation |

| 1-Methyl-1,2-dihydropyridin-2-one | C₆H₇NO | 109.12 | 1-methyl | Limited functionalization potential |

| Pyrido[1,2-a]pyrimidin-4-one derivatives | Varies | 350–400 (approx.) | Fused rings, piperidinyl | High steric bulk, potential CNS activity |

Notes:

- The ethynyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a feature absent in analogues without terminal alkynes.

- Fused-ring systems (e.g., pyrido-pyrimidinones in ) often exhibit enhanced rigidity and binding to biological targets but may suffer from poor solubility .

Biological Activity

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one typically involves several key steps:

- Starting Materials : The synthesis begins with 4-bromo-1-methyl-1,2-dihydropyridin-2-one.

- Sonogashira Coupling Reaction : This reaction introduces the ethynyl group using a palladium catalyst and copper co-catalyst under an inert atmosphere, often in solvents like tetrahydrofuran or dimethylformamide at temperatures between 50-80°C.

- Chemical Reactions : The compound can undergo oxidation to form carbonyl derivatives, reduction to saturated derivatives, and substitution reactions with nucleophiles.

Antimicrobial Properties

Research indicates that 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one exhibits notable antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by affecting the expression of genes involved in cell cycle regulation.

The biological activity of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one is attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes and receptors involved in critical biological processes such as inflammation and cell proliferation.

- Pathways Involved : It appears to modulate various signaling pathways related to apoptosis and inflammation. These interactions suggest a multifaceted mechanism that could be exploited for therapeutic purposes.

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound:

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Cancer Cell Line Study | Induced apoptosis in breast cancer cell lines; reduced viability by 50% at concentrations of 10 µM. |

| Mechanistic Study | Identified interactions with apoptosis-related proteins (e.g., caspases), indicating a pathway for therapeutic exploration. |

Comparison with Similar Compounds

4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one can be compared with other similar compounds such as:

| Compound | Structure | Unique Features |

|---|---|---|

| 4-Ethynyl-1-methylpyridin-2(1H)-one | Lacks dihydropyridinone ring | Less complex biological activity |

| 2(1H)-Pyridinone, 4-ethynyl-1-methyl- | Slight structural differences | Different bioactivity profile |

This compound's unique combination of an ethynyl group and a dihydropyridinone ring contributes to its distinct chemical and biological properties compared to other pyridinone derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.